3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid
描述
属性
IUPAC Name |
3-bromopyrazolo[1,5-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-4-10-11-2-1-5(8(12)13)3-7(6)11/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRVEDSVNLUWFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671937 | |
| Record name | 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876379-79-2 | |
| Record name | 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopyrazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Direct Bromination of Pyrazolo[1,5-a]pyridine-5-carboxylic Acid
One of the primary methods for synthesizing 3-bromopyrazolo[1,5-a]pyridine-5-carboxylic acid involves the bromination of pyrazolo[1,5-a]pyridine-5-carboxylic acid using N-bromosuccinimide (NBS) as the brominating agent.
- Reactants: Pyrazolo[1,5-a]pyridine-5-carboxylic acid, N-bromosuccinimide (NBS), sodium hydrogen carbonate.
- Solvent: N,N-dimethylformamide (DMF).
- Conditions: The reaction mixture is stirred at room temperature (~20°C) for 4 hours.
- Workup: After completion, the mixture is poured into water to precipitate the product, followed by extraction with ethyl acetate.
- Purification: The organic layers are dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography using an 8:2 hexane/ethyl acetate solvent system.
- Yield: Approximately 76% of this compound is obtained.
Reaction Summary Table:
| Parameter | Details |
|---|---|
| Starting Material | Pyrazolo[1,5-a]pyridine-5-carboxylic acid (2.81 g, 17.22 mmol) |
| Brominating Agent | N-Bromosuccinimide (3.06 g, 17.22 mmol) |
| Base | Sodium hydrogen carbonate (4.34 g, 51.66 mmol) |
| Solvent | N,N-Dimethylformamide (40 mL) |
| Temperature | Room temperature (~20°C) |
| Reaction Time | 4 hours |
| Workup | Water quenching, ethyl acetate extraction |
| Purification | Flash chromatography (8:2 hexane/ethyl acetate) |
| Yield | 76% |
| Characterization | LRMS (m/z): 197 (M+1) |
This method is straightforward and efficient for introducing the bromine atom at the 3-position of the pyrazolo[1,5-a]pyridine ring while retaining the carboxylic acid functionality.
Multi-Step Synthesis via Pyrazolo[1,5-a]pyrimidine Intermediates (Comparative Insight)
Although this method targets pyrazolo[1,5-a]pyrimidines, it provides a conceptual framework relevant to pyrazolo[1,5-a]pyridine derivatives, highlighting bromination strategies on related heterocycles.
- Formation of the pyrazolo ring system by reaction of 3-aminopyrazole with ethyl 3-ethoxyacrylate in the presence of cesium carbonate in DMF at 110°C for 4 hours.
- Conversion of the pyrazolo[1,5-a]pyrimidine-5-one to 5-chloropyrazolo[1,5-a]pyrimidine using phosphoryl chloride at 120°C under argon.
- Bromination of the 5-chloropyrazolo[1,5-a]pyrimidine using N-bromosuccinimide in DMF at room temperature for 1 hour, yielding 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine with a 94% yield.
This sequence demonstrates the utility of N-bromosuccinimide for selective bromination in heterocyclic systems under mild conditions and can inspire analogous strategies for pyrazolo[1,5-a]pyridine derivatives.
Summary Table of Preparation Methods
| Method No. | Starting Material | Brominating Agent | Solvent | Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Pyrazolo[1,5-a]pyridine-5-carboxylic acid | N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | Room temp, 4 h | 76 | Flash chromatography (8:2 hexane/ethyl acetate) | Direct bromination at 3-position |
| 2 | 5-Chloropyrazolo[1,5-a]pyrimidine | N-Bromosuccinimide (NBS) | DMF | Room temp, 1 h | 94 | Filtration and washing | Multi-step synthesis on related heterocycle |
| 3 | Pyrazolo[1,5-a]pyridine carboxylic acid derivatives (patent) | Various brominating agents | Various solvents | Controlled reaction times | Not specified | Crystallization, filtration | Patent-based method, details limited |
Research Findings and Analytical Data
- Mass Spectrometry: The brominated product shows a molecular ion peak at m/z 197 (M+1), consistent with the molecular formula C7H5BrN2O2 for the carboxylic acid derivative.
- Purity and Yield: Flash chromatography effectively separates the brominated product from impurities, achieving yields around 76% in direct bromination.
- Reaction Selectivity: NBS selectively brominates the 3-position of the pyrazolo[1,5-a]pyridine ring without affecting the carboxylic acid group under mild conditions.
- Environmental and Safety Notes: Use of DMF as solvent requires appropriate handling due to toxicity; reaction at room temperature minimizes energy consumption.
化学反应分析
Types of Reactions: 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reaction conditions and reagents used.
科学研究应用
Medicinal Chemistry
Anticancer Activity
3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrazolo[1,5-a]pyridine can act as selective inhibitors of protein kinases, which are crucial in the signaling pathways that regulate cell growth and proliferation. The compound has shown promise in inhibiting AXL and c-MET kinases, both of which are implicated in various cancers, including lung cancer and breast cancer .
Neurological Disorders
The compound is also being studied for its potential therapeutic effects on neurological disorders. It has been suggested that compounds based on the pyrazolo[1,5-a]pyridine scaffold could be used to develop medications for diseases such as Alzheimer's and other neurodegenerative conditions due to their ability to modulate kinase activity involved in neuronal signaling pathways .
Synthesis of Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. The synthesis process has been optimized to improve yield and reduce costs. For instance, a method involving the use of (methylsulfonyl) oxy carbamic acid tert-butyl ester has been developed, yielding high purity products suitable for industrial production .
Material Science Applications
Polymer Chemistry
In material science, this compound can be utilized in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites.
Data Summary Table
Case Studies
Case Study 1: Anticancer Properties
A study demonstrated that derivatives of 3-bromopyrazolo[1,5-a]pyridine exhibited significant cytotoxic effects on cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in tumor growth regulation.
Case Study 2: Synthesis Optimization
Research focused on improving the synthetic route for this compound highlighted a novel method that increased yield from less than 10% to over 90%, significantly enhancing its feasibility for large-scale production.
作用机制
The mechanism by which 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Properties
The following table highlights structurally related pyrazolo[1,5-a]pyridine derivatives, emphasizing differences in substituent positions and functional groups:
*Similarity scores computed based on structural alignment (0.0–1.0 scale) .
生物活性
3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid (BPCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- SMILES : C1=CC2=C(C=NN2C=C1C(=O)O)Br
- InChIKey : DPFBNMKYGYAYOA-UHFFFAOYSA-N
The compound features a bromine atom attached to a pyrazolo-pyridine core, which is essential for its biological activity. The carboxylic acid group enhances its solubility and reactivity.
BPCA's biological activity is primarily attributed to its ability to interact with various biomolecules. It undergoes nucleophilic attack reactions, which may affect biochemical pathways related to cell signaling and proliferation. This interaction is crucial for its role as a potential inhibitor of specific protein kinases, particularly those involved in cancer progression.
Antitumor Activity
Research indicates that BPCA derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds based on the pyrazolo[1,5-a]pyridine scaffold can selectively inhibit protein kinases such as CK2, which plays a pivotal role in cancer cell growth and survival. For instance, modifications to the BPCA structure have resulted in compounds with enhanced selectivity and potency against CK2, demonstrating promising results in cancer cell lines .
Enzyme Inhibition
BPCA has been identified as a selective inhibitor of various enzymes. Studies highlight its potential as an inhibitor of AXL and c-MET kinases, both implicated in tumorigenesis . The selectivity profile of BPCA derivatives suggests their utility in targeting specific pathways involved in cancer and other diseases.
Case Studies
- CK2 Inhibition :
- Fluorophore Applications :
Comparative Analysis with Similar Compounds
The biological activity of BPCA can be compared with other related compounds:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid | Antitumor and enzyme inhibition | Similar structural framework with variations affecting activity |
| 3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid | Selective CK2 inhibitors | Enhanced selectivity through structural optimization |
常见问题
Q. What are the standard synthetic routes for 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid?
The synthesis typically involves cyclization and functionalization steps. For example:
- Cyclization : Precursors like 1-amino-3-bromopyridine sulfonate undergo cyclization with ethyl propiolate to form the pyrazolo[1,5-a]pyridine core .
- Amidation : Pyrazolo[1,5-a]pyridine-3-carboxylic acids (e.g., compound 8 or 11 ) react with primary amines via amidation to generate derivatives (e.g., 5a–5v ) .
- Bromination : Direct bromination at the 3-position using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Q. How is this compound characterized in research settings?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR confirm substitution patterns and purity (e.g., shifts for bromine at δ ~7.5 ppm in H NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (241.05 g/mol) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Carboxylic acid O-H stretches (~2500–3000 cm) and C=O stretches (~1700 cm) .
Table 1. Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHBrNO | |
| Molecular Weight | 241.05 g/mol | |
| CAS Number | 876379-79-2 | |
| Storage Conditions | RT, sealed, away from moisture |
Q. What are the recommended storage conditions to maintain compound stability?
Store at room temperature (RT) in a sealed container protected from moisture to prevent hydrolysis of the carboxylic acid group or debromination . Purity (>98%) is maintained under these conditions .
Q. What are the common applications of this compound in medicinal chemistry?
- PI3K Inhibitors : Pyrazolo[1,5-a]pyridine derivatives show selective inhibition of p110α isoforms, relevant in cancer therapeutics .
- Anti-inflammatory Agents : Carboxamide derivatives (e.g., 5a–5v ) exhibit activity in in vitro and in vivo assays .
- Drug Design : The bromine atom enhances binding to hydrophobic pockets in target proteins, while the carboxylic acid enables salt bridge formation .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
Key parameters include:
- Temperature : Cyclization reactions at 80–100°C improve ring closure efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Use of Pd catalysts for regioselective bromination minimizes byproducts .
- Reaction Time : Extended reaction times (12–24 hours) maximize conversion in amidation steps .
Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts)?
- Impurity Analysis : Check for unreacted starting materials (e.g., residual amines) via TLC or HPLC .
- Tautomerism : Pyrazolo[1,5-a]pyridines may exhibit tautomeric shifts; use N NMR to resolve ambiguities .
- X-ray Crystallography : Resolve structural uncertainties by comparing experimental and predicted spectra .
Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
- Substitution Patterns : Replace bromine with Cl, F, or CF to modulate electronic effects .
- Carboxylic Acid Bioisosteres : Substitute with tetrazoles or sulfonamides to improve metabolic stability .
- Hybridization : Fuse with pyrimidine rings (e.g., pyrazolo[1,5-a]pyrimidines) to enhance binding affinity .
Q. What mechanisms underlie the biological activity of pyrazolo[1,5-a]pyridine derivatives?
Q. Table 2. Optimization of Reaction Conditions
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Bromination Temp | 0–5°C (slow addition) | Minimizes di-substitution | |
| Amidation Solvent | Dry DMF | Prevents hydrolysis | |
| Cyclization Time | 12 hours | Maximizes ring closure |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
